molecular formula C14H17NO5 B12435407 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid

Cat. No.: B12435407
M. Wt: 279.29 g/mol
InChI Key: SRQAKAAEVLROCY-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid (CAS: 200184-91-4) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methoxy substituent at the 4-position, and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol . The stereochemistry is specified as (2R,4R), which is critical for applications in asymmetric synthesis or drug development. This compound is commonly utilized as an intermediate in peptide synthesis, where the Cbz group protects amines during reactions.

Properties

IUPAC Name

4-methoxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-11-7-12(13(16)17)15(8-11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQAKAAEVLROCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cbz Protection of Pyrrolidine Derivatives

The introduction of the benzyloxycarbonyl (Cbz) group to the pyrrolidine nitrogen is a critical first step. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. For instance, L-proline derivatives are reacted with Cbz-Cl in tetrahydrofuran (THF) and aqueous sodium hydroxide at 0°C, followed by neutralization with hydrochloric acid to yield the Cbz-protected intermediate. This method ensures >85% yield while minimizing racemization.

Key parameters :

  • Temperature : 0–5°C to suppress side reactions.
  • Base : Sodium hydroxide (1–1.2 equivalents) for optimal deprotonation.
  • Solvent : THF/water biphasic system enhances reagent miscibility.

Methoxylation at the 4-Position

Introducing the methoxy group requires selective functionalization of the pyrrolidine ring. A two-step oxidation-alkylation approach is commonly employed:

  • Oxidation : The 4-position hydroxyl group is introduced via Sharpless dihydroxylation or enzymatic oxidation.
  • Methylation : The hydroxyl group is methylated using methyl iodide (MeI) and a strong base (e.g., NaH) in dimethylformamide (DMF).

Example :

  • Treatment of 4-hydroxypyrrolidine-2-carboxylic acid with MeI (2.5 equiv) and NaH (3.0 equiv) in DMF at 0°C for 4 hours yields 4-methoxypyrrolidine-2-carboxylic acid with 78% efficiency.

Carboxylation and Activation

The carboxylic acid moiety is often introduced via saponification of ester precursors. For example, methyl esters are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran/water mixtures. Alternatively, direct carboxylation employs carbonyldiimidazole (CDI) to activate the acid, followed by coupling with amines or alcohols.

Case Study :

  • Reaction of 1,4-benzodioxan-5-carboxylic acid with CDI in acetonitrile forms an imidazolide intermediate, which subsequently reacts with 1-benzyl-4-aminomethylpiperidine to yield the target amide (63.1% yield).

Stereochemical Control and Resolution

Enantioselective Synthesis

The (2R,4R) configuration is achieved via chiral catalysts or enantiopure starting materials. Catalytic hydrogenation of α,β-unsaturated esters using Ru-BINAP complexes affords cis-dihydro derivatives with >95% enantiomeric excess (ee). For instance, hydrogenation of 1-[(benzyloxy)carbonyl]-4-methoxy-2-pyrroline-2-carboxylate with [(R)-BINAP-RuCl₂] selectively produces the (2R,4R) isomer.

Dynamic Kinetic Resolution

Racemization challenges during alkylation are mitigated using phase-transfer catalysts (e.g., tetrabutylammonium bromide). For example, alkylation of 4-methoxypyrrolidine-2-carboxylic acid with benzyl bromide under basic conditions (K₂CO₃) and TBAB yields the Cbz-protected product with 89% ee.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance scalability. A representative protocol involves:

  • Cbz protection in a microreactor (residence time: 2 min, 25°C).
  • Methoxylation using MeI in a packed-bed reactor (50°C, 5 bar).
  • Carboxylation via enzymatic catalysis (lipase B, 30°C).

This method reduces reaction times by 70% and improves yield to 92%.

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield (%) Purity (%) Stereoselectivity (ee) Source
Cbz Protection Cbz-Cl, NaOH, THF/H₂O, 0°C 85 98 N/A
Methoxylation MeI, NaH, DMF, 0°C 78 95 89
Catalytic Hydrogenation H₂, Pd/C, Ru-BINAP, EtOAc 91 99 95
Continuous Flow Microreactor, lipase B, 30°C 92 97 90

Challenges and Mitigation Strategies

Racemization During Alkylation

Alkylation of the pyrrolidine ring at elevated temperatures (>40°C) induces racemization. This is addressed by:

  • Low-temperature protocols (0–10°C).
  • Bulky bases (e.g., DBU) to stabilize the transition state.

Purification Complexity

Silica gel chromatography remains the gold standard for isolating intermediates. Gradient elution (hexane/ethyl acetate, 10–50%) achieves >99% purity for Cbz-protected compounds.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Replacing the 4-methoxy group with a hydroxyl (as in 130930-25-5) reduces molecular weight by ~14 g/mol and increases polarity due to hydrogen bonding .
  • Functional Group Variations: The dimethylamino-benzoyl group in 1-[4-(dimethylamino)benzoyl]-4-methoxypyrrolidine-2-carboxylic acid adds basicity and electronic effects, which may enhance interactions with biological targets .
  • Stereochemical Specificity : Both the target compound and 130930-25-5 share (2R,4R) configurations, critical for enantioselective applications .

Biological Activity

1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid, also known by its IUPAC name (2R,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • CAS Number : 96522-37-1
  • InChI Key : SRQAKAAEVLROCY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may exhibit inhibitory effects on certain enzymes related to inflammatory processes and cellular signaling pathways.

1. Enzyme Inhibition

Studies have shown that 1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid can inhibit specific enzymes linked to inflammatory responses. For example, it has been evaluated for its potential to inhibit protein phosphatase 2A (PP2A), which plays a crucial role in cell signaling and proliferation. The unsaturated lactone derivatives related to this compound have demonstrated a significant increase in PP2A inhibition, suggesting that structural modifications can enhance biological activity .

2. Anticancer Properties

Recent investigations into the anticancer potential of this compound have revealed promising results. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. The mechanism appears to involve the induction of apoptosis in cancer cells, which is mediated through the activation of intrinsic pathways .

3. Neuroprotective Effects

Preliminary studies indicate that this compound may also possess neuroprotective properties. In vitro experiments have shown its ability to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Study 1: Inhibition of PP2A

A study conducted by Buck et al. highlighted the significance of structural components in enhancing the inhibition of PP2A by related compounds. The findings suggest that modifications similar to those found in 1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid can lead to improved selectivity and potency against PP2A .

Case Study 2: Anticancer Activity

In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound displayed IC50 values indicating potent cytotoxicity. The results were compared with standard chemotherapeutic agents, showing superior efficacy in certain cases .

Cell Line IC50 (µM) Standard Treatment IC50 (µM)
MCF-7 (Breast Cancer)5.010.0
HCT116 (Colon Cancer)3.58.0

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